

Ibrexafungerp spectrum comparison with azoles and echinocandins

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Compound Focus: Ibrexafungerp

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Antifungal Agent Comparison at a Glance

| Feature | Ibrexafungerp | Azoles | Echinocandins |
|-------------------------|---|--|--|
| Drug Class | First-in-class triterpenoid ("fungerp") [1] | Azoles [2] | Echinocandins [3] |
| Mechanism of Action | Inhibits β-(1,3)-D-glucan synthase (non-competitive, binds Rho1p subunit) [2] [1] | Inhibits lanosterol 14α-demethylase , disrupting ergosterol synthesis [2] [4] | Inhibits β-(1,3)-D-glucan synthase (competitive, binds Fks1p catalytic subunit) [3] [1] |
| Spectrum of Activity | Broad-spectrum: <i>Candida</i> spp. (including biofilms), <i>Aspergillus</i> spp., <i>Pneumocystis</i> spp. [3] [1] | Broad-spectrum: <i>Candida</i> spp., <i>Aspergillus</i> spp., and others [5] [4] | Broad-spectrum: <i>Candida</i> spp., <i>Aspergillus</i> spp. (fungistatic) [3] [5] |
| Key Resistant Pathogens | Mutations in FKS2 (primarily in <i>N. glabrata</i>) [3] [6] | Mutations in ERG11/CYP51 , efflux pump upregulation [4] [6] | Mutations in FKS1/FKS2 hotspot regions [3] [5] |

| Feature | Ibrexafungerp | Azoles | Echinocandins |
|--------------------------------|--|---|---|
| Activity vs. Resistant Strains | Retains activity against most azole-resistant and many echinocandin-resistant strains (limited cross-resistance) [3] [1] [6] | Varies by specific agent and resistance mechanism [4] | Limited activity against echinocandin-resistant strains (target-site mutation) [3] [5] |
| Administration | Oral [3] [7] | Oral and IV (agent-dependent) [5] | Intravenous only [3] [5] |

Detailed Spectrum and Resistance Data

For researchers, a deeper look into the quantitative data and specific activity against resistant pathogens is crucial.

Activity Against Candida Species

Ibrexafungerp demonstrates potent in vitro activity against a wide range of *Candida* species, including those with resistance to other drug classes [3] [1]. Its activity is particularly valuable against *Candida auris* and echinocandin-resistant *Nakaseomyces glabrata* (formerly *C. glabrata*) [5] [6].

The table below summarizes key Minimum Inhibitory Concentration (MIC90) data for comparison [2].

| Pathogen | Ibrexafungerp (MIC90 in mg/L) | Fluconazole (MIC90 in mg/L) | Caspofungin (MIC90 in mg/L) |
|-------------------------|-------------------------------|-----------------------------|-----------------------------|
| <i>Candida albicans</i> | 0.125 [2] | 0.5 [2] | 0.125 [2] |

Activity Against Aspergillus and Other Pathogens

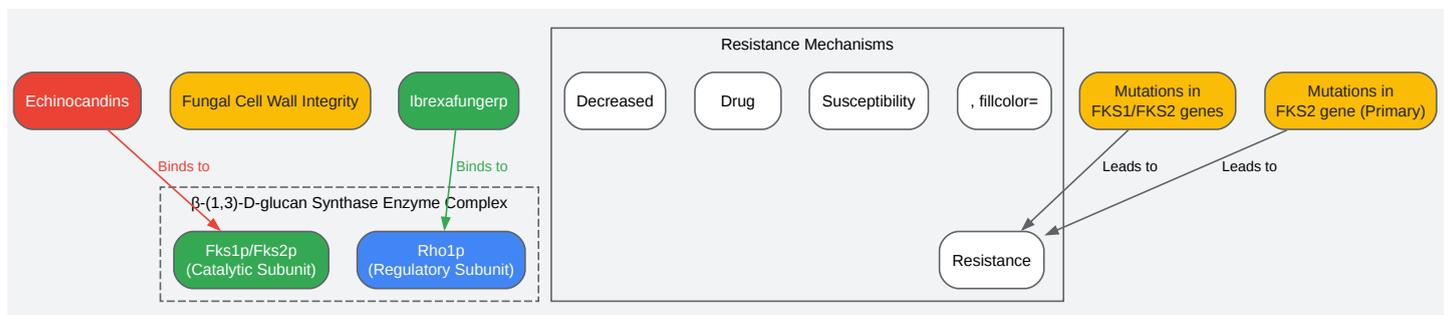
- *Aspergillus* spp.: **Ibrexafungerp** exhibits fungistatic activity against *Aspergillus* species, similar to echinocandins. It has shown in vivo efficacy in murine models of invasive pulmonary aspergillosis and

demonstrates activity against azole-resistant strains [3] [8] [9].

- ***Pneumocystis jirovecii*: Ibrexafungerp** has shown promising results in preventing and treating infections in animal models by targeting the ascus form of the pathogen [3] [1].
- **Other Fungi**: It also displays activity against certain other yeasts and molds, though *Cryptococcus neoformans* is generally resistant due to its unique cell wall structure [3] [1].

Mechanism of Action and Resistance Pathways

The following diagram illustrates the distinct molecular targets of **ibrexafungerp** and echinocandins within the glucan synthase enzyme complex, and the genetic basis for resistance.



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The distinct binding sites explain the limited cross-resistance between **ibrexafungerp** and echinocandins. However, resistance can arise from specific mutations:

- **Echinocandin Resistance**: Primarily driven by mutations in **hotspot regions of FKS1 or FKS2** genes, which code for the catalytic subunit [3] [6].
- **Ibrexafungerp Resistance**: Also involves **FKS** mutations, but is primarily associated with mutations in the **FKS2 gene** of *N. glabrata*. Some mutations (e.g., F659del in FKS2) can lead to a dramatic (>121-fold) increase in MIC values [3] [1].

Key Experimental Methodologies

The data supporting these comparisons are derived from standard and advanced microbiological and molecular techniques:

- **In Vitro Susceptibility Testing:** The primary method is broth microdilution according to standards from the **Clinical and Laboratory Standards Institute (CLSI)** or the **European Committee on Antimicrobial Susceptibility Testing (EUCAST)** to determine **Minimal Inhibitory Concentrations (MICs)** [3] [6].
- **Resistance Mechanism Analysis:** Mutations in **FKS** hotspot regions are identified through **DNA sequencing** of amplified gene fragments from resistant isolates. The impact of these mutations is confirmed by phenotypic susceptibility testing [3] [1] [6].
- **In Vivo Efficacy Studies: Murine models** of invasive candidiasis and aspergillosis are commonly used. Outcomes are assessed by measuring reductions in fungal burden in organs (e.g., kidneys, liver) and animal survival rates [3] [8].

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